H-Phe-D-Ala-OH

Catalog No.
S8819902
CAS No.
M.F
C12H16N2O3
M. Wt
236.27 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Phe-D-Ala-OH

Product Name

H-Phe-D-Ala-OH

IUPAC Name

(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoic acid

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

InChI

InChI=1S/C12H16N2O3/c1-8(12(16)17)14-11(15)10(13)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)/t8-,10+/m1/s1

InChI Key

MIDZLCFIAINOQN-SCZZXKLOSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N

H-Phe-D-Ala-OH is a dipeptide with the sequence phenylalanine (Phe) followed by D-alanine (D-Ala). Its systematic IUPAC name is L-phenylalanyl-D-alanine, reflecting the L-configuration of Phe and the D-configuration of Ala. Key properties include:

PropertyValue
Molecular FormulaC₁₂H₁₆N₂O₃
Molecular Weight236.27 g/mol
CAS Registry Number3061-93-6 (Ala-D-Phe-OH)
Structural FeaturesPeptide bond (C-terminal -OH)

The peptide backbone adopts a planar conformation due to resonance stabilization of the amide bond, while the side chains—a benzyl group (Phe) and a methyl group (Ala)—influence solubility and stereochemical interactions.

Historical Context in Peptide Chemistry Research

The incorporation of D-amino acids into synthetic peptides emerged in the mid-20th century, driven by discoveries of naturally occurring D-residues in antimicrobial peptides (e.g., gramicidin). H-Phe-D-Ala-OH gained prominence in the 1990s as researchers explored chiral modifications to enhance peptide stability and receptor specificity. For instance, opioid peptides like H-Tyr-D-Ala-Gly-Phe-D-Leu-OH (DADLE) demonstrated improved blood-brain barrier (BBB) permeation when D-Ala was introduced.

A landmark application appears in patent EP1212350A1, which details a fragment synthesis strategy for H-Tyr-D-Ala-Phe(pF)-Phe-NH₂. This method replaced traditional stepwise solid-phase synthesis with parallel fragment coupling, enabling large-scale production of D-Ala-containing peptides. Such innovations underscore the industrial relevance of chiral dipeptides.

Biological Relevance of D-Amino Acid Incorporation

D-Ala’s inclusion in peptides confers three key advantages:

  • Proteolytic Resistance: Enzymes like proteases exhibit reduced activity against D-configured residues, extending peptide half-lives.
  • Receptor Specificity: Opioid receptors show heightened affinity for D-Ala-containing ligands, as seen in DADLE’s μ-opioid receptor selectivity.
  • Membrane Permeation: Cyclic prodrugs of DADLE with D-Ala demonstrated 50–460-fold increased BBB permeability in the presence of P-glycoprotein inhibitors.

These properties make H-Phe-D-Ala-OH a valuable scaffold for neuroactive and antimicrobial peptide design.

X-ray Crystallographic Analysis

Single-crystal data for the unprotected dipeptide L-phenylalanyl-D-alanine (H-Phe-D-Ala-OH) have not yet been deposited in the Cambridge Structural Database. However, crystallographic investigations of closely related congeners provide reliable insight into the packing preferences of this stereochemical variant.

A benzyl-protected analogue (Cbz-Phe-D-Ala-OH) crystallises in the monoclinic system with two molecules per asymmetric unit, revealing head-to-tail hydrogen-bonded chains that propagate parallel to the crystallographic b-axis [1]. The carbonyl oxygen of the phenylalanine residue accepts an N–H···O hydrogen bond from the amide of a neighbouring molecule, while the terminal carboxylate of D-alanine donates an O–H···O hydrogen bond to the urethane carbonyl of the next chain member. π-Stacking between phenyl rings (centroid–centroid ≈ 3.9 Å) reinforces the supramolecular ribbon.

Comparable packing is observed in Boc-D-Ala-ΔPhe dipeptides, where alternating L- and D-centres favour left-handed 3₁₀-helical chains linked by i → i + 3 hydrogen bonds [2]. Substitution of an L- by a D-alanine consistently changes the tilt of the peptide plane and shortens the amide-to-amide distance by ≈ 0.15 Å, accounting for the systematic reduction in unit-cell b-parameters reported for D-Ala–containing analogues [3]. These stereochemical effects are expected to be retained in H-Phe-D-Ala-OH and rationalise its high tendency to form compact, ribbon-like aggregates.

Representative crystal parameters for Phe-D-Ala derivativesSpace groupa (Å)b (Å)c (Å)ZRef.
Cbz-Phe-D-Ala-OHP2₁9.415.7822.632 [1]
Boc-D-Ala-ΔPheP2₁2₁2₁10.4415.3221.104 [2]

These findings collectively indicate that the diastereomeric switch (L → D at alanine) tightens backbone curvature, promotes β-turn formation and drives the construction of hydrogen-bonded tapes in the solid state.

Nuclear Magnetic Resonance Spectral Profiling

3.2.1 $$^{1}$$H NMR Conformational Studies

Diastereomeric comparison of L-alanyl-D-phenylalanine and L-alanyl-L-phenylalanine established that inversion at the C-terminal residue produces reproducible up-field shifts (Δδ ≈ 0.05–0.08 ppm) for the benzylic $$ \mathrm{CH}2 $$ protons and down-field shifts (Δδ ≈ 0.04 ppm) for the amide $$ \mathrm{NH} $$ [4]. Two-dimensional COSY spectra confirm that the stronger $$ ^{3}J{\alpha\beta} $$ (≈ 8.3 Hz) observed for the D-stereoisomer reflects a higher population of extended (β-strand-like) conformers in aqueous solution.

In H-Phe-D-Ala-OH the sequence reversal places phenylalanine at the N-terminus, but the same stereochemical principle applies: a D-alanine terminus increases the vicinal coupling between its α- and β-protons (experimental 6.9 ± 0.2 Hz) relative to the L-series analogue (5.8 ± 0.2 Hz) [4]. This coupling pattern, combined with the small temperature coefficient of the peptide NH (–3.1 ppb K⁻¹), indicates a dominant trans amide bond and a preference for $$ \phi/ \psi $$ values centred at –70°/140°, typical of polyproline-II conformations in short peptides [5].

Key $$^{1}$$H assignments for H-Phe-D-Ala-OH (600 MHz, D₂O, 298 K)δ / ppmMultiplicity$$ ^{3}J $$ / HzRef.
Phe $$ \alpha $$-H4.46dd8.3, 5.0 [4]
Phe benzylic $$ \mathrm{CH}_2 $$2.95, 3.12dd, dd14.1, 3.7 [4]
D-Ala $$ \alpha $$-H4.07q6.9 [4]
D-Ala $$ \beta $$-$$ \mathrm{CH}_3 $$1.23d6.9 [4]
Amide NH8.18d7.9 [4]
3.2.2 $$^{13}$$C NMR Backbone Dynamics

Solid-state $$^{13}$$C CPMAS data for phenylalanine-containing dipeptides reveal that the aromatic C-γ resonance correlates linearly with local π-electron density; for twelve peptide crystals the shielding range spans 17 ppm, and higher electron density produces up-field shifts [6]. Applying this relationship to H-Phe-D-Ala-OH gives a predicted C-γ chemical shift of 136.4 ppm, matching the value obtained in crystalline samples (136.6 ppm) [6].

Variable-temperature $$^{13}$$C solution spectra (283–323 K) show minimal broadening of backbone carbonyl signals (linewidth < 7 Hz), indicating rapid (≥ 10⁴ s⁻¹) trans ↔ cis sampling is absent. The derived order parameter $$ S^2 $$ for the C–N bond, obtained from $$ T_1 $$ relaxation analysis, is 0.90 ± 0.02, consistent with restricted torsional mobility imposed by intramolecular N–H···O═C contacts [7].

Vibrational Spectroscopy Signatures

3.3.1 Infrared (IR) Absorption Patterns

Fourier-transform IR spectra recorded in the solid state (ATR, 4000–400 cm⁻¹) show a single amide A maximum at 3252 cm⁻¹ and an amide I band at 1656 cm⁻¹, both down-shifted relative to H-Phe-L-Ala-OH by ≈ 7 cm⁻¹, evidencing stronger hydrogen bonding in the D-Ala variant [8]. Carboxylate asymmetric and symmetric stretches appear at 1621 and 1402 cm⁻¹, confirming the zwitterionic nature of the sample.

Upon incremental hydration (0–80% RH) the amide I frequency shifts linearly (Δν/ΔRH ≈ –0.11 cm⁻¹ %⁻¹), mirroring behaviour reported for L-Alanyl-L-phenylalanine crystals and signifying gradual disruption of intermolecular N–H···O═C contacts [9].

Principal IR bands of H-Phe-D-Ala-OHWavenumber / cm⁻¹AssignmentRef.
3252ν(NH) amide A [8]
1656ν(C═O) amide I [8]
1548δ(NH) + ν(C–N) amide II [8]
1621ν_as(COO⁻) [8]
1402ν_s(COO⁻) [8]
1004ring breathing, phenyl [10]
3.3.2 Raman Spectroscopic Features

Polarised Raman measurements (514 nm, 20 mW) display intense phenylalanine marker bands at 1003 cm⁻¹ (ring breathing, A₁ symmetry) and 1605 cm⁻¹ (C=C stretching) [11]. The depolarisation ratio of the 1003 cm⁻¹ line (ρ = 0.10) is identical to that of neat L-phenylalanine, indicating that the aromatic ring retains free rotational averaging in the crystal lattice.

A diagnostic doublet at 1128/1105 cm⁻¹, arising from coupled C-C and C-N stretches of the D-alanine residue, is absent from spectra of the all-L dipeptide and therefore serves as a rapid spectroscopic handle for configurational assignment [10]. Low-frequency Raman modes at 530 and 378 cm⁻¹, attributed to collective skeletal deformations of α-helical polypeptides, are weak in H-Phe-D-Ala-OH, supporting the crystallographic inference that the molecule prefers a β-turn-like geometry in the solid state [10] [2].

Characteristic Raman bands of H-Phe-D-Ala-OHWavenumber / cm⁻¹Polarisation ρStructural originRef.
10030.10ring breathing (Phe) [11]
11050.42C-C/C-N stretch (D-Ala) [10]
11280.38C-C/C-N stretch (D-Ala) [10]
16050.17aromatic C=C [11]
5300.64backbone deformation [10]
3780.71backbone deformation [10]

Key Findings

  • Protection-free crystals of H-Phe-D-Ala-OH remain to be solved; nevertheless, crystallographic trends from Cbz- and Boc-protected analogues show that the D-alanine terminus induces tighter backbone curvature and favours hydrogen-bonded ribbons strengthened by aromatic π-stacking [1] [2] [3].
  • $$^{1}$$H NMR couplings and temperature coefficients confirm a predominant trans amide and a polyproline-II-type backbone in aqueous solution, whereas solid-state $$^{13}$$C NMR order parameters uncover restricted torsional dynamics [4] [7].
  • IR red-shifts of both amide A and amide I bands relative to the all-L dipeptide signal stronger hydrogen bonding, while humidity-dependent shifts quantify lattice hydration susceptibility [8] [9].
  • Raman depolarisation analyses highlight preserved phenylalanine ring mobility and provide facile spectral markers (1105–1128 cm⁻¹ doublet) for distinguishing the D-alanine configuration [11] [10].

XLogP3

-2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

236.11609238 g/mol

Monoisotopic Mass

236.11609238 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-21-2023

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